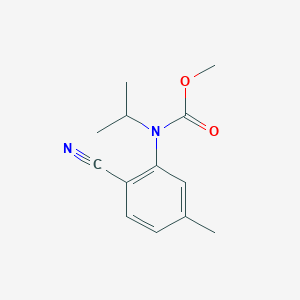
2-(N-Isopropyl-N-carbomethoxyamino)-4-methyl-benzonitrile
Cat. No. B8332917
M. Wt: 232.28 g/mol
InChI Key: DLQCXYLKHUPZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04395550
Procedure details


915 g N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester are heated without a solvent to 120° C. and 345 g acrylonitrile added dropwise. After completion of the addition the mixture is stirred for 1 hour at 140°. The resulting 2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile is heated at 200° and treated over a period of 2 hours portionwise with 386 g powdered sulphur. The reaction mixture is then stirred for 2 hours at 205° C. The resulting mixture is distilled under high vacuum at 110°-120° (0,1 torr), recrystallisation of the residue from benzine fraction yields the title product m.p. 100°-101°.
Name
N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester
Quantity
915 g
Type
reactant
Reaction Step One


Name
2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
COC(=O)N(C(C)C)C=CC(C)=C.C(#N)C=C.[CH:18]([N:21]([CH:26]1[CH:31]=[C:30]([CH3:32])[CH2:29][CH2:28][CH:27]1[C:33]#[N:34])[C:22]([O:24][CH3:25])=[O:23])([CH3:20])[CH3:19].[S]>>[CH:18]([N:21]([C:26]1[CH:31]=[C:30]([CH3:32])[CH:29]=[CH:28][C:27]=1[C:33]#[N:34])[C:22]([O:24][CH3:25])=[O:23])([CH3:20])[CH3:19] |^3:34|
|
Inputs


Step One
|
Name
|
N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester
|
|
Quantity
|
915 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C=CC(=C)C)C(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
345 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Three
|
Name
|
2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(=O)OC)C1C(CCC(=C1)C)C#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 1 hour at 140°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated over a period of 2 hours portionwise with 386 g
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is then stirred for 2 hours at 205° C
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture is distilled under high vacuum at 110°-120°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(0,1 torr), recrystallisation of the residue from benzine fraction
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(C(=O)OC)C1=C(C#N)C=CC(=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

